(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione
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Overview
Description
Preparation Methods
Cladoniamide A is biosynthesized by Streptomyces uncialis through a series of enzymatic reactions. The biosynthetic gene cluster responsible for its production has been identified and sequenced . The synthetic route involves the oxidative dimerization of two molecules of L-tryptophan, followed by a series of enzymatic transformations that construct the indolocarbazole core and generate the indenotryptoline scaffold .
Chemical Reactions Analysis
Cladoniamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include flavin-dependent enzymes for oxidation and specific methyltransferases for methylation . Major products formed from these reactions include different derivatives of Cladoniamide A, such as brominated cladoniamides .
Scientific Research Applications
Cladoniamide A has several scientific research applications. In chemistry, it serves as a model compound for studying bis-indole alkaloid biosynthesis and enzymatic transformations . In biology, it is used to investigate the metabolic pathways of actinomycete bacteria and their interactions with lichens . In medicine, Cladoniamide A and its derivatives are explored for their potential anticancer properties due to their unique molecular structure . In industry, the biosynthetic pathway of Cladoniamide A provides opportunities for the development of novel bis-indole compounds through combinatorial biosynthesis .
Mechanism of Action
The mechanism of action of Cladoniamide A involves a series of enzymatic transformations that convert an indolocarbazole to the indolotryptoline cladoniamide . This cascade involves the conversion of an indolocarbozole to a C4c-C7a cis diol by ClaX1, followed by N-methylation by ClaM1, rearrangement to the indolotryptoline scaffold by ClaX2, and installation of an O-methyl group by ClaM3 . These transformations highlight the importance of non-enzymatic chemistry in generating bis-indole diversity .
Comparison with Similar Compounds
Cladoniamide A is unique among bis-indole alkaloids due to its indenotryptoline structure . Similar compounds include BE-54017, which also has an indenotryptoline structure but differs in gene organization and the absence of one N-methyltransferase gene . Other related compounds include rebeccamycin and staurosporine, which have been studied for their anticancer properties .
Properties
Molecular Formula |
C23H18ClN3O5 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione |
InChI |
InChI=1S/C23H18ClN3O5/c1-25-14-9-8-11(24)10-13(14)16-17(25)18-19(32-3)12-6-4-5-7-15(12)27(18)23(31)21(29)26(2)20(28)22(16,23)30/h4-10,30-31H,1-3H3/t22-,23+/m0/s1 |
InChI Key |
IZWAXTFKQJBRQO-XZOQPEGZSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=C1C4=C(C5=CC=CC=C5N4[C@@]6([C@]3(C(=O)N(C6=O)C)O)O)OC |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=C1C4=C(C5=CC=CC=C5N4C6(C3(C(=O)N(C6=O)C)O)O)OC |
Origin of Product |
United States |
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